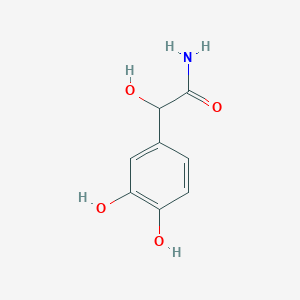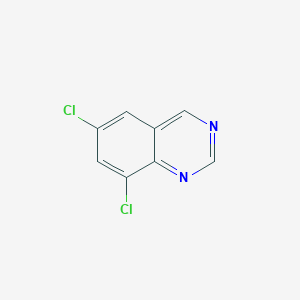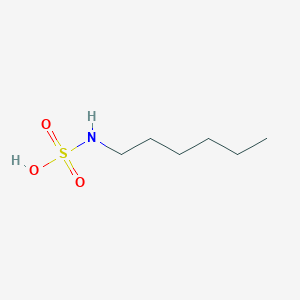
Hexylsulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexylsulfamic acid, also known as HSA, is a sulfamic acid derivative that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 179.23 g/mol. HSA has been found to exhibit excellent properties in terms of catalysis, inhibition, and corrosion protection.
作用機序
The mechanism of action of Hexylsulfamic acid involves the formation of a complex with the metal surface, which prevents the metal from reacting with the corrosive environment. Hexylsulfamic acid also acts as a proton acceptor and donates hydrogen ions to the metal surface, which results in the formation of a passive film that protects the metal from further corrosion.
生化学的および生理学的効果
Hexylsulfamic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Hexylsulfamic acid has also been found to exhibit antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs.
実験室実験の利点と制限
Hexylsulfamic acid has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and stored. Hexylsulfamic acid is also relatively inexpensive and has a low toxicity profile. However, Hexylsulfamic acid has some limitations, such as its solubility in organic solvents and its sensitivity to pH changes.
将来の方向性
There are several future directions for the use of Hexylsulfamic acid in scientific research. One potential application is the development of new drugs that target carbonic anhydrase. Hexylsulfamic acid can also be used in the development of new corrosion inhibitors for metals. Additionally, Hexylsulfamic acid can be used in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Hexylsulfamic acid is a sulfamic acid derivative that has been widely used in various scientific research applications. It has excellent properties in terms of catalysis, inhibition, and corrosion protection. Hexylsulfamic acid has several advantages when used in lab experiments, but it also has some limitations. There are several future directions for the use of Hexylsulfamic acid in scientific research, and it has the potential to play a crucial role in the development of new drugs and materials.
合成法
The synthesis of Hexylsulfamic acid involves the reaction of hexylamine with sulfuric acid. The resulting product is then treated with sodium hydroxide to produce Hexylsulfamic acid. The reaction can be represented as follows:
Hexylamine + H2SO4 → Hexylsulfamic acid
Hexylsulfamic acid + NaOH → NaHSO4 + Hexylamine
科学的研究の応用
Hexylsulfamic acid has been extensively used in various scientific research applications. It has been found to exhibit excellent properties in terms of catalysis, inhibition, and corrosion protection. Hexylsulfamic acid has been used as a catalyst in various reactions such as esterification, trans-esterification, and amidation. It has also been used as an inhibitor for the corrosion of metals such as iron, copper, and aluminum.
特性
CAS番号 |
18050-00-5 |
|---|---|
製品名 |
Hexylsulfamic acid |
分子式 |
C6H15NO3S |
分子量 |
181.26 g/mol |
IUPAC名 |
hexylsulfamic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-5-6-7-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
InChIキー |
YZOHGORKMOMMDA-UHFFFAOYSA-N |
SMILES |
CCCCCCNS(=O)(=O)O |
正規SMILES |
CCCCCCNS(=O)(=O)O |
その他のCAS番号 |
18050-00-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



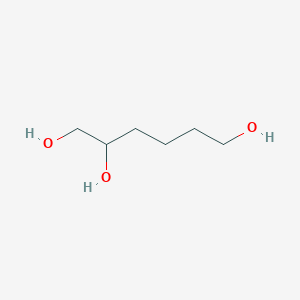
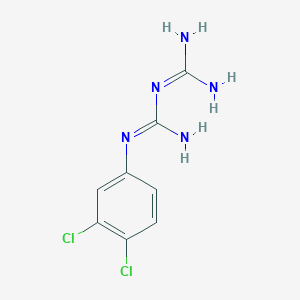
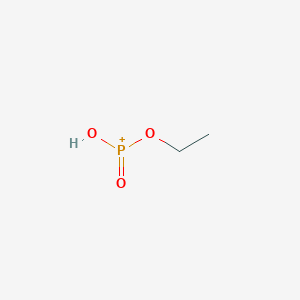
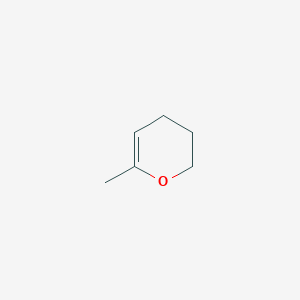
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
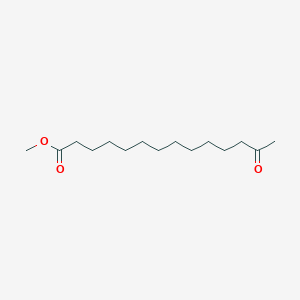
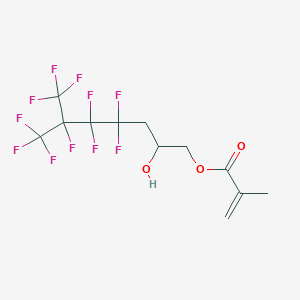
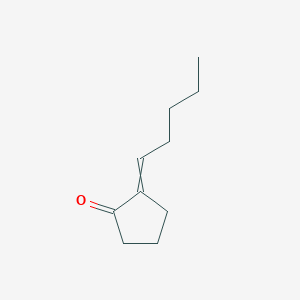
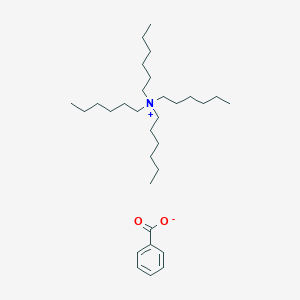

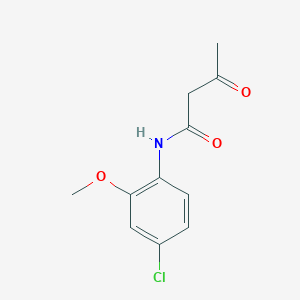
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
